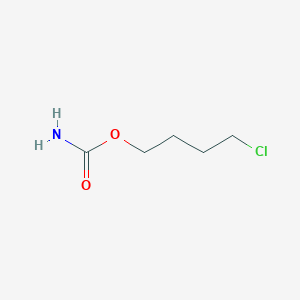

4-Chlorobutyl carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorobutyl carbamate is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Organic Synthesis:

4-Chlorobutyl carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reaction pathways, including nucleophilic substitutions and coupling reactions. The presence of the chlorobutyl chain enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development:

The compound has been investigated for its role in drug design due to its ability to modify biological activity through enzyme interactions. Specifically, it has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can have implications in neuropharmacology, particularly in developing treatments for neurological disorders .

Biological Applications

Enzyme Interaction Studies:

Research indicates that this compound can covalently bond with active site residues of enzymes, leading to altered enzyme activity. This property makes it useful for studying enzyme kinetics and mechanisms, providing insights into metabolic pathways and potential therapeutic targets .

Toxicological Studies:

Due to its structural similarities with other carbamates, studies have also focused on its toxicological profile. Understanding the interactions between this compound and biological macromolecules is essential for assessing its safety and potential risks in agricultural applications .

Industrial Applications

Material Science:

In the industrial sector, this compound is explored for developing new materials, including polymers and coatings with tailored properties. Its chemical stability and reactivity allow for modifications that enhance material performance in various applications.

Case Study 1: Enzyme Inhibition Mechanisms

A study examining the inhibition of acetylcholinesterase by this compound demonstrated that the compound forms stable covalent bonds with serine residues at the enzyme's active site. This interaction was characterized using spectroscopic techniques and kinetic assays, highlighting the compound's potential as a neuropharmacological agent .

Case Study 2: Material Development

Research into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional materials. The study utilized various polymerization techniques to integrate the compound into a matrix, showcasing its applicability in advanced material science.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

4-Chlorobutyl carbamate undergoes hydrolysis under acidic or alkaline conditions, yielding distinct products:

Hydrolysis rates depend on pH and temperature, with alkaline conditions generally accelerating reaction kinetics due to nucleophilic attack by hydroxide ions on the carbonyl carbon .

Substitution Reactions

The chlorine atom in the 4-chlorobutyl chain is susceptible to nucleophilic substitution (SN₂):

Substitution reactivity is enhanced by the linear structure of the 4-chlorobutyl chain, which reduces steric hindrance . Computational studies suggest that transition-state stabilization via hydrogen bonding (e.g., with pyridyl groups) can influence substitution pathways .

Oxidation and Reduction

The carbamate group and alkyl chain undergo redox transformations:

Oxidation

-

Reagents : KMnO₄, CrO₃

-

Products : Ketones or carboxylic acids (via intermediate aldehydes).

-

Example :

C₅H₁₀ClNO₂KMnO₄H₂SO₄4-Chlorobutanoyl carbamate

Reduction

-

Reagents : LiAlH₄, NaBH₄

-

Products : 4-Chlorobutanol or 4-chlorobutane derivatives.

Role in Enzyme Inhibition

This compound acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) by carbamylating the serine residue in the enzyme’s active site:

AChE-Ser-OH+C₅H₁₀ClNO₂→AChE-Ser-O-CONH-(CH₂)₃Cl+H₂O

This mechanism disrupts acetylcholine hydrolysis, leading to neurotransmitter accumulation. Kinetic studies show a bimolecular rate constant (ki) of 2.5×104M−1min−1 at pH 7.4.

Synthetic Utility

This compound serves as a bifunctional intermediate in multi-step syntheses:

-

Protecting Group : Masks amines during peptide synthesis, enabling selective functionalization .

-

Ring-Opening Reactions : Reacts with chloroformates to form pyrrolidine derivatives (e.g., in the synthesis of 1,4-bifunctional compounds) .

Thermal and Solvent Stability

| Parameter | Observations |

|---|---|

| Thermal decomposition | Onset at 180°C (TGA data) . |

| Solvent compatibility | Stable in aprotic solvents (e.g., DCM, THF) . |

Competitive Reaction Pathways

Product distribution depends on substituents and reaction partners:

-

N-Alkyl Pyrrolidines : React with chloroformates to yield either 4-chlorobutyl carbamates (via ring-opening) or N-dealkylated products, contingent on the alkyl group’s electronic effects .

-

Rotamer Equilibria : Syn/anti rotamers influence hydrogen-bonding interactions, affecting reaction outcomes in polar solvents .

Propriétés

Numéro CAS |

51165-58-3 |

|---|---|

Formule moléculaire |

C5H10ClNO2 |

Poids moléculaire |

151.59 g/mol |

Nom IUPAC |

4-chlorobutyl carbamate |

InChI |

InChI=1S/C5H10ClNO2/c6-3-1-2-4-9-5(7)8/h1-4H2,(H2,7,8) |

Clé InChI |

HPBNDYJXVSJPTQ-UHFFFAOYSA-N |

SMILES canonique |

C(CCCl)COC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.